2-Propanimine

Astrochemistry Computational chemistry Isomer stability

2-Propanimine (CAS 38697-07-3), also known as acetone imine, is an organic imine with the molecular formula C₃H₇N and a molecular weight of 57.09 g/mol. It is the simplest structural representative of the ketimine class, characterized by a central C=N functional group bonded to two methyl groups and a hydrogen atom.

Molecular Formula C3H7N
Molecular Weight 57.09 g/mol
CAS No. 38697-07-3
Cat. No. B3395343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propanimine
CAS38697-07-3
Molecular FormulaC3H7N
Molecular Weight57.09 g/mol
Structural Identifiers
SMILESCC(=N)C
InChIInChI=1S/C3H7N/c1-3(2)4/h4H,1-2H3
InChIKeyXDAGXZXKTKRFMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Propanimine (CAS 38697-07-3): The Simplest Ketimine for Fundamental Reactivity Studies and Spectroscopic Reference Standards


2-Propanimine (CAS 38697-07-3), also known as acetone imine, is an organic imine with the molecular formula C₃H₇N and a molecular weight of 57.09 g/mol [1]. It is the simplest structural representative of the ketimine class, characterized by a central C=N functional group bonded to two methyl groups and a hydrogen atom [2]. At room temperature, it exists as a volatile, colorless, and flammable liquid with a boiling point of 57–59 °C and a flash point of 14.7 °C . As a fundamental building block in imine chemistry, this compound is primarily of academic interest for probing mechanistic pathways, establishing spectroscopic libraries, and serving as a baseline comparator for more complex substituted imines and Schiff bases [3]. Its minimal steric hindrance and lack of electronic perturbation from aryl or extended alkyl substituents make it an essential reference point for understanding intrinsic imine reactivity and physical properties [4].

2-Propanimine (CAS 38697-07-3): Why Generic Substitution with Alternative C₃H₇N Isomers or Bulkier Imines Is Not Scientifically Valid


Substitution of 2-propanimine with alternative C₃H₇N isomers such as 1-propanimine, allylamine, or N-methylaziridine, or with bulkier imines like N-phenyl-2-propanimine, is not scientifically equivalent due to fundamental differences in thermodynamic stability, reactivity, and spectroscopic detectability. 2-Propanimine is predicted to be the lowest-energy structural isomer within the C₃H₇N molecular family, a property that directly influences its relative abundance in both synthetic mixtures and astrophysical environments [1]. Bulkier substituted analogs exhibit markedly different reactivity parameters—for instance, N-phenyl-2-propanimine shows a distinct nucleophilicity (N = 9.53) compared to its benzyl-substituted counterpart (N = 11.13) [2]. Furthermore, the minimal steric profile of 2-propanimine confers hydrolytic lability that differs substantially from more robust analogs like hexafluoroacetone imine, which remains stable under conditions that rapidly degrade the parent ketimine [3]. The following quantitative evidence establishes precisely where these differences manifest and why they matter for procurement decisions in research and industrial contexts.

2-Propanimine (CAS 38697-07-3): Quantitative Differential Evidence Against Closest Analogs


2-Propanimine Exhibits the Lowest Energy Among All C₃H₇N Structural Isomers, Favoring Detection and Isolation

2-Propanimine is predicted to be the structural isomer with the lowest energy within the C₃H₇N molecular group, a property that makes it a favorable candidate for astronomical searches and a thermodynamically preferred product in synthetic pathways [1]. This energetic advantage translates into an approximately 50% higher total column density compared to 1-propanimine under equivalent astrophysical conditions, as determined by millimeter-wave spectroscopic modeling [2].

Astrochemistry Computational chemistry Isomer stability

N-Phenyl-2-Propanimine Achieves 91% Selectivity on Microporous Zeolites in Aniline-Acetone Condensation

In the catalytic condensation of aniline with acetone over aluminosilicate catalysts, the N-phenyl-substituted derivative of 2-propanimine demonstrates dramatically different product selectivity depending on catalyst pore architecture. On microporous zeolites (FAU, BEA, MTW structural types), N-phenyl-2-propanimine is produced with selectivity up to 91% at 100% aniline conversion [1]. In stark contrast, when the reaction is conducted over micro-meso-macroporous zeolite (H-Ymmm) or mesoporous aluminosilicate (ASM), the predominant product shifts to 2,2,4-trimethyl-1,2-dihydroquinoline with selectivity up to 68% [2].

Heterogeneous catalysis Zeolite chemistry Selective synthesis

2-Propanimine Provides First High-Resolution Millimeter-Wave Spectrum (50–500 GHz) for Interstellar Detection Campaigns

Prior to 2023, no microwave or millimeter-wave spectrum was available for 2-propanimine, despite its predicted status as the lowest-energy C₃H₇N isomer [1]. The first high-resolution laboratory spectrum of 2-propanimine has now been measured from 50 to 500 GHz, and analysis of the ground state rotational spectrum has been completed [2]. This comprehensive spectral dataset—covering the frequency range most relevant for ALMA and other radio observatories—enables definitive identification of 2-propanimine in interstellar sources where other C₃H₇N isomers either lack laboratory reference spectra or exhibit less favorable detection characteristics [3].

Microwave spectroscopy Astrochemistry Spectral libraries

2-Propanimine Exhibits a Proton Affinity of 932.3 kJ/mol, Establishing Baseline Gas-Phase Basicity for Ketimines

The gas-phase proton affinity of 2-propanimine has been evaluated at 932.3 kJ/mol, with a corresponding gas-phase basicity of 898.2 kJ/mol [1]. These values establish a quantitative baseline for the intrinsic basicity of unsubstituted ketimines, against which the electronic effects of N-substituents and structural modifications can be systematically compared. The ionization energy has been determined via photoelectron spectroscopy, with an adiabatic value of 8.6 eV and a vertical value of 10.0 eV [2].

Physical organic chemistry Gas-phase ion chemistry Basicity

2-Propanimine's Hydrolytic Lability Contrasts Sharply with the Robust Stability of Hexafluoroacetone Imine

2-Propanimine readily undergoes hydrolysis in the presence of water, following the characteristic reaction: (CH₃)₂CNH + H₂O → (CH₃)₂CO + NH₃ [1]. Upon standing, it undergoes further condensation to yield the tetrahydropyrimidine derivative acetonin, accompanied by ammonia loss [2]. This hydrolytic lability stands in marked contrast to its fluorinated analog, hexafluoroacetone imine ((CF₃)₂C=NH), which is described as robust under conditions that rapidly degrade the parent ketimine [3]. The differential stability is attributed to the strong electron-withdrawing effect of the trifluoromethyl groups, which substantially reduces the electrophilicity of the imine carbon toward nucleophilic attack by water [4].

Hydrolytic stability Imine reactivity Electronic effects

2-Propanimine (CAS 38697-07-3): Validated Application Scenarios Supported by Quantitative Evidence


Astrochemical Detection Campaigns Targeting Interstellar Imines

2-Propanimine is currently the only C₃H₇N isomer with a fully characterized high-resolution millimeter-wave spectrum covering 50–500 GHz, enabling definitive identification using ALMA and other radio-observatory data [1]. Its predicted status as the lowest-energy isomer in the C₃H₇N family, combined with approximately 50% higher column density than 1-propanimine under equivalent conditions, makes it the most favorable candidate for detection in molecule-rich sources such as Sgr B2(N) and IRAS 16293–2422 [2]. Researchers planning observational proposals should procure 2-propanimine as a spectral reference standard and for laboratory benchmarking of rotational transition assignments.

Baseline Reference for Physical Organic Chemistry Studies of Imine Basicity and Ion Energetics

With a rigorously evaluated proton affinity of 932.3 kJ/mol and gas-phase basicity of 898.2 kJ/mol, 2-propanimine serves as the fundamental reference point for quantifying electronic substituent effects in imine systems [1]. Its adiabatic ionization energy (8.6 eV) and vertical ionization energy (10.0 eV), determined via photoelectron spectroscopy, provide benchmark values for computational validation and mechanistic studies involving imine radical cations [2]. Physical organic chemists investigating N-substituent effects should use 2-propanimine as the unperturbed baseline to establish structure-reactivity correlations.

Synthesis of N-Phenyl-2-Propanimine via Heterogeneous Catalysis with Zeolites

For laboratories synthesizing N-phenyl-2-propanimine from aniline and acetone, microporous zeolites (FAU, BEA, MTW structural types) deliver selectivity up to 91% at complete aniline conversion, whereas mesoporous or hierarchically porous catalysts favor cyclocondensation to 2,2,4-trimethyl-1,2-dihydroquinoline [1]. This differential selectivity enables rational catalyst selection based on target product. Alternatively, procurement of pre-formed N-phenyl-2-propanimine may be strategically advantageous when microporous zeolite catalysts are unavailable or when direct access to the imine scaffold is required without competing cyclization pathways.

Mechanistic Probes Requiring Hydrolytically Labile Imine Intermediates

In synthetic sequences where transient imine formation followed by rapid hydrolysis is desired—for instance, in carbonyl protection-deprotection strategies or in situ generation of reactive electrophiles—2-propanimine's facile hydrolysis to acetone and ammonia provides predictable and complete conversion [1]. This liability is a deliberate design feature, not a limitation, distinguishing it from fluorinated analogs like hexafluoroacetone imine that resist hydrolysis and persist under conditions where the parent ketimine is fully consumed [2]. Researchers seeking moisture-stable imines for coordination chemistry should instead consider electron-deficient analogs.

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